2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride
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Overview
Description
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclohexene structure with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclohexene intermediates. One common method includes the Friedel-Crafts acylation of thiophene with cyclohex-3-ene-1-carbonyl chloride under acidic conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiophenol (C6H5SH) are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, amides, esters, and thioesters .
Scientific Research Applications
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Methylcyclohexene: Used as a reagent or intermediate to derive other organic compounds.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents, used in materials science and pharmaceuticals.
Uniqueness
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a thiophene ring and a cyclohexene structure with a reactive carbonyl chloride group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
112233-98-4 |
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Molecular Formula |
C12H13ClOS |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H13ClOS/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1,3-5,7,9,11H,2,6,8H2 |
InChI Key |
JCSUCPZQJGMFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)CC2=CC=CS2)C(=O)Cl |
Origin of Product |
United States |
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